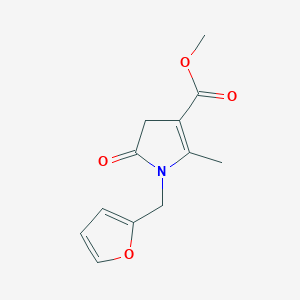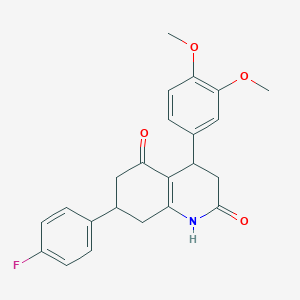![molecular formula C19H11F3O5 B5505883 3a,8b-dihydroxy-2-phenyl-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5505883.png)
3a,8b-dihydroxy-2-phenyl-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is of significant interest in the field of organic chemistry due to its unique structure and potential for various applications. It belongs to a class of compounds known for their complex molecular frameworks and multifunctional properties, which are often explored for their antibacterial activity and chemical versatility.
Synthesis Analysis
The synthesis of this compound involves multiple steps, starting from specific precursors and employing various chemical reactions to introduce the trifluoroacetyl and dihydroxy functionalities. Techniques such as Claisen condensation and subsequent deprotection steps are commonly used for synthesizing structurally similar compounds (Irgashev et al., 2009). The synthesis process emphasizes the incorporation of the trifluoroacetyl group, which significantly influences the compound's reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through techniques such as X-ray diffraction, revealing a complex arrangement stabilized by non-covalent interactions. These interactions include hydrogen bonding, which plays a crucial role in the compound's stability and reactivity. The structure is characterized by its triclinic space group and layered network structure formed through intermolecular interactions (Obafemi et al., 2013).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leveraging its functional groups for further chemical transformations. The presence of the trifluoroacetyl group enhances its reactivity, making it a versatile intermediate for synthesizing a wide range of derivatives with potential antibacterial activity. The compound's reactivity is also influenced by its unique molecular structure, facilitating reactions such as cycloadditions and substitutions (Kobatake et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Compounds structurally similar to the one have been synthesized and characterized, revealing significant antibacterial activity. For instance, a related compound exhibited broad-spectrum in vitro activity against several strains of Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent. The synthesis involves various spectroscopic techniques, and the solid-state structure was established by single crystal X-ray diffraction, demonstrating its molecular arrangement and intermolecular interactions (Obafemi et al., 2013).
Fluorescent pH Probes
Another application involves the development of fluorescent pH probes based on boron-dipyrromethene (BODIPY) dyes with structural elements similar to the compound . These probes show significant fluorescent enhancement in aqueous solutions upon increasing acidity, making them valuable tools for pH sensing in biological and chemical research contexts (Baruah et al., 2005).
Heterocyclic Analogs of Isoflavones
Research into heterocyclic analogs of isoflavones, involving reactions with compounds containing elements similar to the one of interest, has led to the synthesis of various heterocyclic chromones. These compounds, synthesized through reactions with acid anhydride, ethoxalyl chloride, and trifluoroacetic anhydride, underscore the compound's relevance in creating analogs with potential pharmacological activities (Khilya et al., 1973).
Regioselective Carbon-Carbon Bond Formation
The compound's structural framework has also been explored in studies focusing on regioselective nucleophilic carbon-carbon bond formation on furans and thiophenes. This research emphasizes the compound's utility in synthetic organic chemistry, particularly in creating complex molecular architectures with high regioselectivity (Akai et al., 2004).
Propiedades
IUPAC Name |
3a,8b-dihydroxy-2-phenyl-3-(2,2,2-trifluoroacetyl)indeno[1,2-b]furan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3O5/c20-19(21,22)16(24)13-14(10-6-2-1-3-7-10)27-18(26)12-9-5-4-8-11(12)15(23)17(13,18)25/h1-9,25-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMSPYDXDYQIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3(C(=O)C4=CC=CC=C4C3(O2)O)O)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3a,8b-Dihydroxy-2-phenyl-3-(2,2,2-trifluoroacetyl)indeno[1,2-b]furan-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)

![(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5505820.png)
![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5505831.png)
![3-{hydroxy[(2-oxo-1-azepanyl)methyl]phosphoryl}propanoic acid](/img/structure/B5505832.png)
![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)
![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)
![4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5505859.png)

![1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5505875.png)
![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5505888.png)
![1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone](/img/structure/B5505893.png)
![methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5505898.png)
![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5505899.png)